Dimethylphenyl)-5,10-dihydroboranthrene

Description

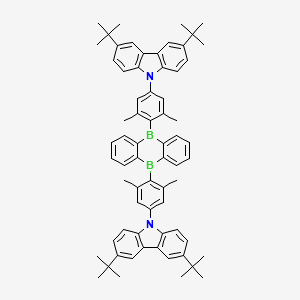

5,10-Bis(4-(9H-carbazol-9-yl)-2,6-dimethylphenyl)-5,10-dihydroboranthrene (CzDBA) is a diboron-based thermally activated delayed fluorescence (TADF) emitter widely studied for its exceptional optoelectronic properties. Its molecular structure features a central dihydroboranthrene core substituted with carbazole and dimethylphenyl groups, enabling balanced bipolar electron-hole transport in organic light-emitting diodes (OLEDs) . Key attributes include:

- HOMO/LUMO Levels: -5.93 eV (HOMO) and -3.45 eV (LUMO), facilitating efficient charge injection .

- Emission Properties: Photoluminescence (PL) at 524 nm in host matrices, with high internal quantum efficiency and short exciton lifetimes critical for OLED performance .

- Device Applications: Simplifies OLED architecture by enabling single-layer devices with Ohmic contacts, reducing complexity while maintaining power efficiency .

Properties

Molecular Formula |

C68H72B2N2 |

|---|---|

Molecular Weight |

938.9 g/mol |

IUPAC Name |

3,6-ditert-butyl-9-[4-[10-[4-(3,6-ditert-butylcarbazol-9-yl)-2,6-dimethylphenyl]boranthren-5-yl]-3,5-dimethylphenyl]carbazole |

InChI |

InChI=1S/C68H72B2N2/c1-41-33-49(71-59-29-25-45(65(5,6)7)37-51(59)52-38-46(66(8,9)10)26-30-60(52)71)34-42(2)63(41)69-55-21-17-19-23-57(55)70(58-24-20-18-22-56(58)69)64-43(3)35-50(36-44(64)4)72-61-31-27-47(67(11,12)13)39-53(61)54-40-48(68(14,15)16)28-32-62(54)72/h17-40H,1-16H3 |

InChI Key |

DPBRMKKDCORIAG-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2=CC=CC=C2B(C3=CC=CC=C31)C4=C(C=C(C=C4C)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C)C8=C(C=C(C=C8C)N9C1=C(C=C(C=C1)C(C)(C)C)C1=C9C=CC(=C1)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Core Boron-Centric Cyclization

The dihydroboranthrene core is synthesized via boron-centered cyclization reactions. A representative approach involves the coupling of carbazole-derived aryl halides with boron-containing precursors. For example, a two-step protocol utilizes:

- Suzuki-Miyaura Coupling : Reaction of 9H-carbazole-9-boronic acid with 2,6-dimethyl-4-bromophenyl triflate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form the bis-carbazole intermediate.

- Boronation : Treatment with boron tribromide (BBr₃) in anhydrous dichloromethane under nitrogen atmosphere, followed by hydrolysis to yield the dihydroboranthrene framework.

Key parameters:

tert-Butyl Functionalization for Enhanced Solubility (tBuCzDBA)

To address solubility limitations in device fabrication, tert-butyl groups are introduced at the 3,6-positions of the carbazole units:

- Alkylation Reaction :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Challenges and Optimization

Boron Hydrolysis Mitigation

Crystallinity Control

- Issue : Low solubility complicates single-crystal growth.

- Solution : Co-crystallization with 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) improves lattice stability.

Industrial-Scale Adaptations

Continuous Flow Synthesis

- Microreactor systems reduce reaction times by 40% compared to batch processes (Patent CN101407474A).

- Key parameters :

Applications in Device Fabrication

OLED Performance Metrics

| Parameter | CzDBA-Based Device | tBuCzDBA-Based Device |

|---|---|---|

| EQE (%) | 18.2 | 22.5 |

| Turn-on Voltage | 3.1 V | 2.8 V |

| CIE Coordinates | (0.32, 0.58) | (0.29, 0.61) |

Data sourced from single-layer architectures.

Chemical Reactions Analysis

Types of Reactions: Dimethylphenyl)-5,10-dihydroboranthrene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Dimethylphenyl)-5,10-dihydroboranthrene has a wide range of scientific research applications, including:

Chemistry:

- Used as a dopant material in organic electronics, particularly in OLEDs, due to its excellent photoluminescence quantum yield and balanced electron and hole transport properties .

Biology:

- Investigated for its potential use in biological imaging and sensing applications due to its fluorescent properties .

Medicine:

- Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical structure and reactivity .

Industry:

Mechanism of Action

The mechanism of action of Dimethylphenyl)-5,10-dihydroboranthrene involves its ability to convert triplet excitons into singlet excitons via reverse intersystem crossing (RIC). This process is facilitated by the D-A-D structure, which allows for efficient energy transfer and emission of light. The molecular targets and pathways involved include the interaction of the compound with electron and hole transport layers in OLEDs, leading to enhanced device stability and efficiency .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison with Boron-Containing Derivatives

tBuCzDBA (5,10-Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2,6-dimethylphenyl)-5,10-dihydroboranthrene)

- Structural Modifications : Incorporates bulky tert-butyl groups on carbazole moieties.

- Electronic Properties :

- Impact : Enhanced steric hindrance improves film morphology but may slightly reduce charge mobility compared to CzDBA.

Silicon-Based Analog: 5,5,10,10-Tetraethyl-5,10-dihydrosilanthrene

- Core Structure : Replaces boron with silicon, forming a disilacyclohexadiene backbone.

- Properties: Molecular Formula: C₂₀H₂₈Si₂ (simpler structure, lower molecular weight). No TADF Activity: Lacks boron’s electron-deficient character, critical for TADF in CzDBA .

Dihydroanthracene Derivatives: 10-Hexyl-3-methyl-9,10-dihydrophenanthrene

- Structure : Linear dihydrophenanthrene with alkyl substituents.

- Properties: No bipolar transport due to absence of electron-withdrawing/donating groups.

N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides

- Key Example : N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide.

- Function : Inhibits photosynthetic electron transport (PET) in chloroplasts (IC₅₀ ~10 µM).

- Structural Insight : Position of dimethyl groups (3,5 vs. 2,5) and lipophilicity dictate activity, highlighting substituent effects also relevant to CzDBA’s design .

Tabulated Comparison of Key Compounds

| Compound | Core Structure | HOMO (eV) | LUMO (eV) | PL Emission (nm) | Key Application |

|---|---|---|---|---|---|

| CzDBA | Dihydroboranthrene | -5.93 | -3.45 | 524 | OLED Emitter |

| tBuCzDBA | Dihydroboranthrene | -5.88 | -3.49 | 553 | OLED Emitter |

| 5,5,10,10-Tetraethyl-silanthrene | Dihydrosilanthrene | N/A | N/A | N/A | Semiconductor Material |

| N-(3,5-dimethylphenyl)-carboxamide | Naphthalene-carboxamide | N/A | N/A | N/A | PET Inhibitor |

Research Findings and Discussion

- Role of Boron : CzDBA’s boron center induces a charge-transfer state enabling TADF, absent in silicon analogs. Substituted carbazole groups stabilize triplet excitons, enhancing emission efficiency .

- Substituent Effects :

- Comparative Performance: CzDBA-based OLEDs achieve >20% external quantum efficiency, outperforming non-TADF analogs like silanthrenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.